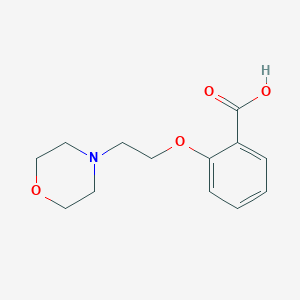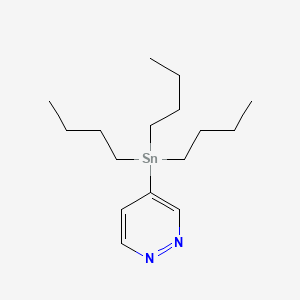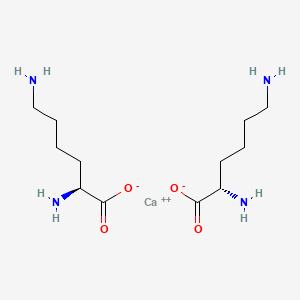
2-(2-Morpholin-4-ylethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Morpholin-4-ylethoxy)benzoic acid is a chemical compound that features a morpholine ring, which is a common moiety in various pharmacologically active compounds. The morpholine ring is known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and its influence on the lipophilicity and electronic properties of molecules. This compound, with its benzoic acid moiety, could potentially serve as an intermediate in the synthesis of various bioactive molecules or as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of compounds related to 2-(2-Morpholin-4-ylethoxy)benzoic acid often involves multi-step reactions that may include hydroxymethylation, chlorination, etherification, and hydrolysis . For example, the synthesis of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a related compound, was achieved through these steps with a total yield of 47.5% . Additionally, the synthesis of 2-morpholine carboxylic acid derivatives has been described, which could be further elaborated to other complex structures .
Molecular Structure Analysis
The molecular structure of compounds containing the morpholine moiety can be quite diverse. For instance, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of a benzoxaborole derivative with a planar benzoxaborole fragment in the solid state . The morpholine ring can also be incorporated into larger ring systems, such as in the synthesis of 1-aza-4-oxabicyclo[3.3.1]nonan-6-one .
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions depending on the functional groups present. Electrochemical oxidation of morpholinoaniline derivatives can lead to different products based on the pH of the solution, demonstrating the reactivity of these compounds under electrochemical conditions . The morpholine ring can also be involved in regio and stereospecific reactions, as seen in the configurational studies of morpholine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by the substituents attached to the morpholine ring. For example, phthalocyanine derivatives with morpholin-4-yl ethoxy groups have shown moderate to high quantum yields of singlet oxygen production, which is significant for their potential use in photodynamic therapy . The presence of the morpholine ring in benzohydrazides has been associated with significant antimycobacterial activity . Moreover, morpholin-2-yl-phosphinic acids have been identified as potent GABA(B) receptor antagonists, indicating the importance of the morpholine structure in modulating biological activity .
Wissenschaftliche Forschungsanwendungen
Prodrug Development and Therapeutic Applications
- A study detailed the synthesis of water-soluble acetylsalicylic acid (ASA) prodrugs incorporating nitric oxide (NO)-releasing groups, including a derivative with structural similarities to 2-(2-Morpholin-4-ylethoxy)benzoic acid. These compounds, designed to release ASA and NO upon metabolic conversion, showed potential for reduced gastrotoxicity and enhanced anti-inflammatory effects, indicating their promise for clinical applications without focusing on drug use or dosage specifics (Rolando et al., 2013).
Material Science and Corrosion Inhibition
- Research into new N-heterocyclic compounds based on 8-hydroxyquinoline for mild steel corrosion inhibition in HCl solution was conducted. Although not directly involving 2-(2-Morpholin-4-ylethoxy)benzoic acid, these studies showcase the application of morpholine derivatives in protecting metals against corrosion, highlighting the relevance of such compounds in material science and industrial applications (Rbaa et al., 2020).
Molecular Synthesis and Chemical Interactions
- A detailed examination of morpholinium salts of ring-substituted benzoic acid analogues revealed intricate hydrogen-bonded polymeric structures. This research underscores the utility of morpholine and its derivatives in forming structurally complex materials, relevant for understanding molecular interactions and designing new materials (Smith & Lynch, 2016).
Antimicrobial and Antiplatelet Activities
- Investigations into novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, reacting with morpholine, highlighted potential antimicrobial activities. This illustrates the broader pharmacological interest in morpholine derivatives, beyond their use in drug formulations, focusing on their intrinsic biological properties (Abubshait et al., 2011).
DNA Interactions and Anticancer Potential
- A study on water-soluble phthalocyanines substituted with [2-(2-morpholin-4-ylethoxy)ethoxy] groups demonstrated significant interactions with DNA and showed potential as anticancer agents due to their DNA-binding and photocleavage activities. Such findings reveal the importance of morpholine derivatives in developing therapeutic agents targeting genetic material (Barut et al., 2016).
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-ylethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVCENFXJDYZHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Morpholin-4-ylethoxy)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)
![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)





![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)
![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)

